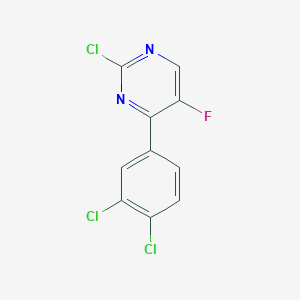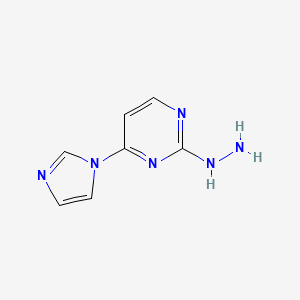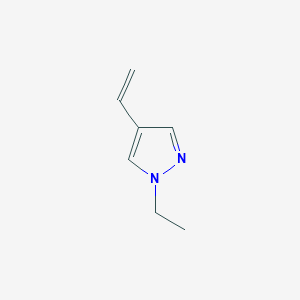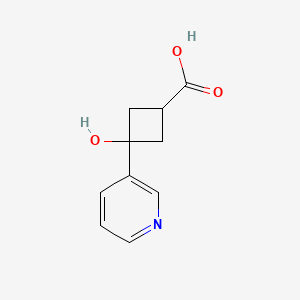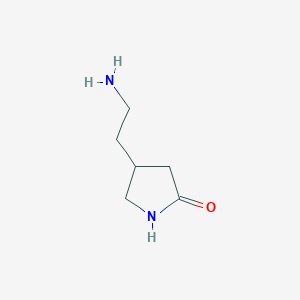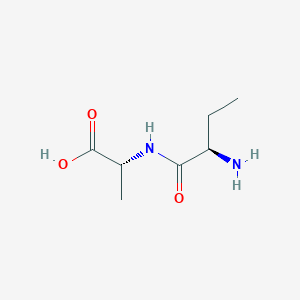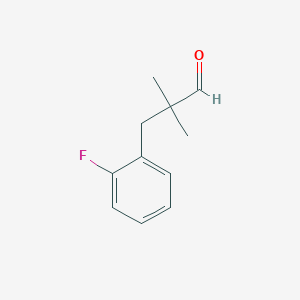![molecular formula C8H10ClN5O4 B1450532 2-{4-[(2,5-Dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}essigsäurehydrochlorid CAS No. 1786226-08-1](/img/structure/B1450532.png)
2-{4-[(2,5-Dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}essigsäurehydrochlorid
Übersicht
Beschreibung
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClN5O4 and its molecular weight is 275.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitoren der Metalloproteinase MMP12
Verbindungen, die mit "2-{4-[(2,5-Dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}essigsäurehydrochlorid" verwandt sind, wurden als potenzielle Inhibitoren der Metalloproteinase MMP12 identifiziert . MMP12 ist ein Metalloenzym, das an verschiedenen physiologischen und krankhaften Prozessen beteiligt ist, die den Gewebsumbau betreffen, wie z. B. die embryonale Entwicklung und die Uterusumbildung während der Menstruation. Die Hemmung von MMP12 kann bei der Kontrolle von Krankheiten hilfreich sein, die mit einem übermäßigen Gewebsumbau verbunden sind.
Antibakterielle Aktivität
Derivate der Verbindung haben in antibakteriellen Anwendungen vielversprechend gezeigt. Sie wurden gegen Referenzstämme von grampositiven und gramnegativen Bakterien getestet und zeigten minimale Hemmkonzentrationen, die mit etablierten Antibiotika wie Oxacillin und Cefuroxim vergleichbar sind . Dies deutet auf das Potenzial dieser Verbindungen für die Entwicklung neuer antibakterieller Medikamente hin.
Antiepileptische und Antiarrhythmische Eigenschaften
Hydantoine und ihre Derivate, zu denen auch Verbindungen gehören, die strukturell mit "this compound" verwandt sind, sind für ihre antiepileptischen und antiarrhythmischen Eigenschaften bekannt . Diese Eigenschaften machen sie zu Kandidaten für die Behandlung von Epilepsie und Herzrhythmusstörungen.
Antidiabetische Anwendungen
Einige Derivate der Verbindung wurden auf ihre mögliche Verwendung bei der Behandlung von Diabetes untersucht . Die Modifikation der Struktur der Verbindung könnte zu neuen therapeutischen Wirkstoffen führen, die helfen, den Blutzuckerspiegel zu kontrollieren.
Antifungal und Anti-Inflammatory Medikamente
Die Derivate der Verbindung wurden auch auf ihre antifungalen und entzündungshemmenden Wirkungen untersucht . Diese Doppelfunktion könnte besonders nützlich bei der Behandlung von Zuständen sein, bei denen Entzündungen mit Pilzinfektionen verbunden sind.
Hemmung des Pflanzenwachstums
Forschungen haben gezeigt, dass bestimmte Modifikationen der Verbindung zu Derivaten führen können, die als Pflanzenwachstumsinhibitoren wirken . Diese Anwendung könnte in landwirtschaftlichen Umgebungen wertvoll sein, in denen die Kontrolle des Unkrautwachstums notwendig ist.
Wirkmechanismus
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 15811 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The compound’s melting point of 214-215 °c (dec) (lit) suggests that it may be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
2-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]triazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4.ClH/c14-6(15)3-13-2-4(11-12-13)1-5-7(16)10-8(17)9-5;/h2,5H,1,3H2,(H,14,15)(H2,9,10,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKIHFFNXWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CC2C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)
